molecular formula C8H7NO3 B2977007 Methyl 3-(cyanomethyl)furan-2-carboxylate CAS No. 68846-20-8

Methyl 3-(cyanomethyl)furan-2-carboxylate

Cat. No.: B2977007
CAS No.: 68846-20-8
M. Wt: 165.148
InChI Key: QZJOKHJSPKCZRL-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)furan-2-carboxylate is an organic compound with the molecular formula C8H7NO3. It is a derivative of furan, a heterocyclic aromatic compound, and contains a cyanomethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cyanomethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with cyanomethyl magnesium bromide, followed by esterification with methanol. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or aldehydes.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(cyanomethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(cyanomethyl)furan-2-carboxylate involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Ethyl 3-(cyanomethyl)furan-2-carboxylate

Uniqueness

Methyl 3-(cyanomethyl)furan-2-carboxylate is unique due to the presence of both a cyanomethyl group and a carboxylate ester group on the furan ring

Properties

IUPAC Name

methyl 3-(cyanomethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOKHJSPKCZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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